Myclobutanil hydroxide

Description

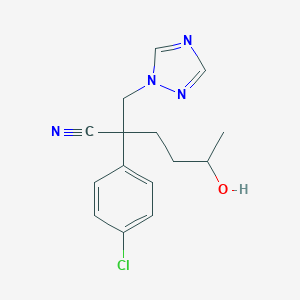

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-17,9-20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOATAFAFIXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922210 | |

| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116928-93-9 | |

| Record name | Myclobutanil hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYCLOBUTANIL HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WPK17I4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Environmental Transformation of Myclobutanil: Pathways to Hydroxylated Products

Major Metabolic Pathways of Myclobutanil (B1676884), Including Oxidation of the Butyl Group

The metabolism of myclobutanil is a complex process primarily characterized by the oxidation of its butyl group. inchem.orgfao.org This transformation is a critical step in the detoxification and excretion of the compound in organisms and its degradation in the environment.

In animal systems, such as rats, myclobutanil is extensively metabolized, with the parent compound accounting for only a small percentage of the excreted dose. inchem.orgwho.int The primary metabolic pathway involves a series of oxidation reactions on the butyl side chain. inchem.orgfao.org This leads to the formation of more polar and water-soluble metabolites, facilitating their elimination from the body. who.int

Key hydroxylation reactions result in the formation of alcohol derivatives. Further oxidation can lead to the formation of ketones and carboxylic acids. inchem.org These reactions are often mediated by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov The resulting hydroxylated metabolites can undergo further conjugation, for example, with sulfate (B86663), to enhance their water solubility and excretion. inchem.org

In plants, a similar pattern of metabolism is observed. Following foliar application on crops like apples and grapes, myclobutanil is metabolized, with hydroxylation of the butyl group being a major transformation pathway. nih.govepa.gov This leads to the formation of hydroxylated metabolites, which can exist in free forms or as conjugates. nih.gov

Formation and Fate of Myclobutanil Metabolites, Including Hydroxylated Derivatives

The formation of hydroxylated derivatives is a central aspect of myclobutanil's transformation in both biological and environmental systems. The subsequent fate of these metabolites is influenced by a variety of factors, including the specific environmental compartment and the prevailing conditions.

Two of the major unconjugated metabolites containing the phenethyl triazole structure that are formed in both plants and animals are RH-9090, a hydroxylated derivative, and RH-9089, a ketone derivative. fao.orgwho.int In rats, these metabolites are found in relatively low concentrations, while in plants, they can be more significant. who.int

A proposed metabolic pathway in rats involves the oxidation of the butyl group, leading to the formation of a range of polar metabolites, including alcohols, ketones, and carboxylic acids, as well as their sulfate conjugates. inchem.org The distribution of these metabolites can vary between sexes. inchem.orgwho.int

Aerobic and Anaerobic Degradation in Soil Environments

The persistence and degradation of myclobutanil in soil are significantly influenced by the presence or absence of oxygen. Microbial decomposition is a critical factor in its dissipation in soil. semanticscholar.org

Under aerobic conditions, myclobutanil degradation is more rapid. semanticscholar.orgepa.govdergipark.org.tr The half-life of myclobutanil in aerobic soil has been reported to be in the range of 61-71 days. epa.gov Studies have shown that the dissipation of myclobutanil is primarily driven by soil microorganisms under aerobic conditions. dergipark.org.tr The degradation rate is influenced by factors such as soil type, temperature, and microbial biomass. semanticscholar.org For instance, degradation is faster at higher temperatures due to increased microbial activity. semanticscholar.org

In contrast, myclobutanil is significantly more persistent under anaerobic (flooded) conditions. semanticscholar.org Its degradation slows considerably in the absence of oxygen, with reported half-life values extending up to 574 days. semanticscholar.orgmdpi.com This suggests that once myclobutanil moves to an oxygen-depleted zone in the soil, it is likely to persist for a longer period. epa.gov

Aquatic Degradation and Persistence

In aquatic environments, the persistence of myclobutanil is a concern due to its potential toxicity to aquatic organisms. mdpi.com Myclobutanil is stable to hydrolysis at various pH levels (5, 7, and 9), indicating that chemical breakdown in water is not a significant degradation pathway. epa.gov

Photolysis, or breakdown by sunlight, in water is also reported to be a slow process, with myclobutanil being relatively stable. epa.gov This stability, combined with its persistence in anaerobic sediments, suggests that myclobutanil can persist in aquatic systems.

The degradation that does occur in aquatic environments is likely influenced by microbial activity, similar to soil environments. The enantioselectivity of its degradation has been observed in aquatic organisms like the algae Scenedesmus obliquus, where the (-)-myclobutanil isomer degraded faster than the (+)-isomer. nih.gov

Enantioselective Degradation and Product Formation in Environmental Matrices

Myclobutanil is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers, (R)-myclobutanil and (S)-myclobutanil. mdpi.com These enantiomers can exhibit different biological activities and degradation rates in the environment.

Enantioselective degradation has been observed in soil. mdpi.comnih.gov In aerobic soils, the (+)-myclobutanil enantiomer has been found to be preferentially degraded over the (-)-myclobutanil enantiomer. nih.gov This differential degradation can lead to an enrichment of the less degradable enantiomer in the soil over time. The enantioselectivity of degradation can be influenced by soil properties such as pH and texture. nih.gov In anaerobic soils, however, the degradation rates of the two enantiomers have been observed to be similar. nih.gov

In rats, metabolism of myclobutanil is also enantioselective. nih.govacs.org Studies have shown a preferential enrichment of the (-)-MT enantiomer in various tissues. nih.govacs.org Furthermore, there can be a conversion of the (+)-form to the (-)-form in certain organs. nih.govacs.org The formation of metabolites, including hydroxylated derivatives, is also enantioselective. nih.govacs.org For instance, the detected enantiomers of metabolites like RH-9090 and RH-9089 were found to be in complete contrast depending on whether the rats were exposed to (+)-MT or (-)-MT. nih.govacs.org Human cytochrome P450 enzymes have also been shown to metabolize myclobutanil enantioselectively, with CYP2C19 and CYP3A4 being involved in the metabolism of the S-(+)-enantiomer, while the R-(-)-enantiomer was not metabolized by these enzymes. researchgate.net

Environmental Residue Detection of Myclobutanil and its Metabolites

The detection and quantification of myclobutanil and its metabolites in environmental samples are crucial for monitoring its presence and assessing potential risks. Various analytical methods have been developed for this purpose.

Residues of myclobutanil have been found in crops, the soils they were grown in, and in water sources. mdpi.com Analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used for the determination of myclobutanil and its metabolites. mdpi.com A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to analyze myclobutanil residues in tomatoes. mdpi.com

For regulatory purposes, the residue definition for enforcement in crops is often the parent myclobutanil. nih.gov However, for risk assessment, the definition may be expanded to include significant metabolites like RH-9090. nih.gov Analytical methods for enforcement are typically required to have a low limit of quantification (LOQ), for example, 0.01 mg/kg in all matrices. nih.gov

The enantioselective analysis of myclobutanil and its metabolites is also important for a comprehensive understanding of its environmental fate and toxicology. Chiral chromatography techniques are employed to separate and quantify the individual enantiomers. nih.govacs.org

Analytical Methodologies for Myclobutanil and Myclobutanil Hydroxide

Development and Validation of Detection Techniques for Myclobutanil (B1676884)

A range of analytical methods has been established for the determination of myclobutanil, each with specific advantages in terms of sensitivity, selectivity, and applicability to different sample types. These methods undergo rigorous validation to ensure their reliability.

Chromatographic Approaches for Myclobutanil Quantification (HPLC, LC-MS/MS, GC-ECD)

Chromatography, a powerful separation technique, is the cornerstone of myclobutanil residue analysis. bibliomed.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. bibliomed.orghpst.czresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with UV detection, provide a reliable and accessible means for quantifying myclobutanil. One validated method for determining myclobutanil residues in cucumber utilized HPLC-UV, achieving a limit of quantification (LOQ) of 0.01 mg/kg. This method demonstrated excellent linearity and recovery, validating its effectiveness for routine analysis. Chiral liquid chromatography has also been successfully used to separate and analyze the individual enantiomers of myclobutanil. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for pesticide residue analysis. researchgate.net It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. mdpi.com This method is frequently used for the analysis of myclobutanil and its metabolites in complex matrices like tomatoes, grapes, and honey. mdpi.comacs.orgnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly used for sample preparation prior to LC-MS/MS analysis. mdpi.commdpi.com Studies have shown that LC-MS/MS can achieve very low LOQs, often around 0.01 mg/kg in various fruits and vegetables. mdpi.comnih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD): For volatile and semi-volatile compounds like myclobutanil, GC is a suitable technique. bibliomed.org The electron capture detector (ECD) is particularly sensitive to halogenated compounds, making it well-suited for myclobutanil analysis. A modified QuEChERS method coupled with GC-ECD has been developed and validated for the simultaneous determination of myclobutanil and other pesticides in cucumbers. nih.gov This method showed good linearity (r > 0.99) and recovery rates between 70-120%. nih.gov GC-ECD has also been effectively used to analyze myclobutanil residues in lychee, with recoveries ranging from 83.24% to 89.00%. researchgate.netresearchgate.net

Table 1: Performance of Chromatographic Methods for Myclobutanil Detection

| Analytical Technique | Matrix | Sample Preparation | Limit of Quantification (LOQ) | Recovery Rate | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Cucumber | Solid-Phase Extraction | 0.01 mg/kg | 86-94% | |

| UPLC-MS/MS | Tomato | QuEChERS | 0.01 mg/kg | 82-102% | mdpi.com |

| GC-ECD | Cucumber | Modified QuEChERS | Not specified, but recovery evaluated at LOQ | 70-120% | nih.gov |

| GC-ECD | Lychee | Florisil column clean-up | Not specified | 83.24-89.00% | researchgate.netresearchgate.net |

| LC-MS/MS | Fruits & Vegetables | Modified QuEChERS | 0.010 mg/kg | Satisfied SANTE guidelines | mdpi.com |

Spectrophotometric and Bioanalytical Methods for Myclobutanil Detection

While chromatographic methods are prevalent, other techniques have also been developed for myclobutanil detection.

A novel spectrophotometric method offers a cost-effective alternative to chromatography. jru-b.com This technique is based on the bromination of myclobutanil to form dibromo myclobutanil. This product then reacts with a potassium iodide-potassium iodate (B108269) mixture in the presence of leucocrystal violet (LCV) to create a violet-colored complex that can be measured. jru-b.comresearchgate.netjru-b.com The complex shows maximum absorbance at 590 nm, and its intensity is proportional to the myclobutanil concentration. jru-b.comjru-b.com The method has been successfully applied to determine myclobutanil in water, soil, and various food samples. jru-b.com

Table 2: Validation Parameters for a Spectrophotometric Method for Myclobutanil

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Max. Absorbance | 590 nm | jru-b.comresearchgate.net |

| Linearity (Beer's Law Range) | 0.5-4.0 µg in 10 mL | jru-b.comresearchgate.net |

| Molar Absorptivity | 1.29 x 10⁵ L mol⁻¹cm⁻¹ | jru-b.comresearchgate.net |

| Sandell's Sensitivity | 1.03 x 10⁻³ µg cm⁻² | jru-b.comresearchgate.net |

| Relative Standard Deviation (RSD) | 1.14% | jru-b.comresearchgate.net |

Bioanalytical methods, such as yeast-based bioassays, have also been mentioned as a technique for the deduction of myclobutanil, offering another approach to detection. jru-b.com

Application of Myclobutanil Hydroxide (B78521) as an Analytical Reference Standard

Myclobutanil hydroxide, also known by its code RH-9090, is the primary alcohol metabolite of myclobutanil. fao.orgfao.org Due to its prevalence as a residue, its use as an analytical reference material is crucial for accurate pesticide monitoring. hpc-standards.comfujifilm.commedchemexpress.com

Standardization in Pesticide Residue Analysis

In pesticide residue analysis, the residue definition often includes not only the parent compound but also its significant metabolites. For myclobutanil, the risk assessment residue definition frequently includes the sum of myclobutanil and its metabolite RH-9090 (myclobutanil hydroxide), expressed as myclobutanil. nih.gov Therefore, having a certified reference standard of myclobutanil hydroxide is essential for laboratories to accurately calibrate their analytical instruments and quantify the total residue. hpc-standards.comfujifilm.com This ensures that the data generated are comparable and compliant with regulatory limits, such as Maximum Residue Limits (MRLs). federalregister.gov

Fungal Pathogen Interaction and Fungicide Resistance Dynamics of Myclobutanil

Biochemical Mode of Action: Ergosterol (B1671047) Biosynthesis Inhibition

The primary mode of action for Myclobutanil (B1676884) is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. wikipedia.orgtargetmol.comdiscofinechem.com Ergosterol is a vital sterol, analogous to cholesterol in animal cells, that is a critical component of fungal cell membranes, where it governs membrane fluidity, permeability, and the function of membrane-bound enzymes. wikipedia.org

Myclobutanil specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 monooxygenase. wikipedia.orgwikipedia.orgnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. wikipedia.org By blocking this key demethylation step in the sterol biosynthesis pathway, Myclobutanil leads to a depletion of ergosterol and a concurrent accumulation of toxic sterol precursors within the fungal cell. wikipedia.orginchem.org This disruption of sterol production compromises the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth and development. nih.govscbt.com This systemic fungicide is translocated upwards within the plant, providing both protective and curative action against fungal pathogens. rayfull.com

Evolution and Mechanisms of Fungicide Resistance to Myclobutanil

The repeated and widespread use of Myclobutanil has led to the selection of resistant fungal populations, posing a significant challenge to effective disease management.

Field-acquired resistance to Myclobutanil has been extensively documented in various plant pathogens, with Venturia inaequalis, the causal agent of apple scab, being a prominent example. apsnet.orgapsnet.orgvt.edu Studies conducted in apple orchards across different regions have revealed a significant prevalence of V. inaequalis populations with reduced sensitivity or practical resistance to Myclobutanil. apsnet.orgapsnet.org For instance, a study examining over 3,900 isolates from 141 orchards found that 63% of the populations exhibited practical resistance to Myclobutanil. apsnet.org The development of resistance often follows a period of intensive use of demethylation inhibitor (DMI) fungicides. apsnet.org Research in Virginia has also confirmed the presence of Myclobutanil-resistant V. inaequalis populations, with a continuum of sensitivity observed among different isolates. apsnet.orgvt.edu

Table 1: Prevalence of Myclobutanil Resistance in Venturia inaequalis Orchard Populations (2004-2013)

| Resistance Category | Percentage of Orchard Populations |

|---|---|

| Practical Resistance | 63% |

| Reduced Sensitivity | 13% |

| Sensitive | 24% |

Data sourced from a study of 141 commercial, research, and baseline orchard populations. apsnet.org

The genetic and physiological mechanisms underlying Myclobutanil resistance in fungi are multifaceted. Resistance to DMI fungicides like Myclobutanil is generally considered to be quantitative, involving multiple genes rather than a single major gene mutation. nih.govmdpi.comresearchgate.net

Several mechanisms have been implicated in conferring resistance:

Target Site Modification: Point mutations in the CYP51 gene, which encodes the target enzyme 14α-demethylase, can alter the protein structure, reducing its binding affinity for Myclobutanil. mdpi.com

Overexpression of the Target Gene: Increased expression of the CYP51 gene can lead to higher levels of the 14α-demethylase enzyme, requiring a higher concentration of the fungicide to achieve inhibition. mdpi.comfrac.info In V. inaequalis, overexpression of the CYP51A1 gene has been linked to resistance. frac.info

Enhanced Efflux Pump Activity: Fungal cells can develop resistance by increasing the activity of membrane transporters, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the cell, reducing its intracellular concentration. mdpi.complos.org

Genetic studies on V. inaequalis suggest that resistance to DMIs like tebuconazole, which is strongly correlated with Myclobutanil resistance, is controlled by at least two gene loci. nih.govresearchgate.net

A significant concern in fungicide resistance management is the phenomenon of cross-resistance, where resistance to one fungicide confers resistance to other fungicides with the same mode of action. nih.gov Strong cross-resistance has been observed between Myclobutanil and other DMI fungicides, such as tebuconazole, in V. inaequalis. nih.govresearchgate.net A study demonstrated a high correlation (r = 0.91) between resistance to Myclobutanil and tebuconazole. nih.govresearchgate.net This implies that fungal populations resistant to Myclobutanil are likely to be less sensitive to other DMIs as well.

However, the patterns of cross-resistance can be complex. While some DMI-resistant populations of V. inaequalis can be managed with other DMIs like difenoconazole, caution is advised. apsnet.orgmdpi.com For example, despite widespread resistance to Myclobutanil, most V. inaequalis populations in one study remained sensitive to difenoconazole. apsnet.org Nevertheless, the potential for cross-resistance necessitates careful consideration in designing fungicide rotation programs. The emergence of resistance to Myclobutanil and the associated cross-resistance to other DMIs underscore the importance of integrated pest management strategies to prolong the effectiveness of this class of fungicides. nih.gov

**Table 2: Correlation of Resistance Between Myclobutanil and Tebuconazole in *Venturia inaequalis***

| Fungicide Pair | Correlation Coefficient (r) | Significance (P-value) | Implication |

|---|---|---|---|

| Myclobutanil - Tebuconazole | 0.91 | < 0.001 | Strong positive correlation indicating a high likelihood of cross-resistance. |

Data from a study analyzing 40 isolates of Venturia inaequalis. nih.govresearchgate.net

Ecological Impact Assessments of Myclobutanil and Its Environmental Metabolites

Non-Target Organism Responses in Soil Ecosystems

The introduction of myclobutanil (B1676884) into soil environments can lead to a range of responses from organisms not targeted by the fungicide, from microscopic enzymatic changes to effects on larger soil dwellers.

High concentrations of myclobutanil have been shown to negatively impact the activity of soil dehydrogenase, a key enzyme in microbial respiration. mdpi.comrepec.org Conversely, a slight increase in catalase activity has been observed. mdpi.comrepec.org Studies on tea orchard soils revealed that low levels of myclobutanil (0.1 mg kg⁻¹) could initially stimulate dehydrogenase activity, while higher concentrations (1 and 10 mg kg⁻¹) led to a significant decrease. semanticscholar.orgdergipark.org.tr This inhibition tended to recover over time. semanticscholar.org The impact of myclobutanil on soil microbial biomass carbon (Cmic) also varied with concentration, with higher levels causing a significant reduction. semanticscholar.orgdergipark.org.tr Myclobutanil's effects on soil enzymes are part of a broader pattern seen with triazole fungicides, which are known to reduce the activity of enzymes like urease and phosphatase. mdpi.comresearchgate.net

Table 1: Effect of Myclobutanil Concentration on Soil Dehydrogenase Activity (DHA) and Microbial Biomass Carbon (Cmic) in Tea Orchard Soil

| Concentration (mg kg⁻¹) | Effect on DHA | Effect on Cmic |

|---|---|---|

| 0.1 | Stimulated after 10 days semanticscholar.orgdergipark.org.tr | No significant impact semanticscholar.org |

| 1 | Negative effect, significant decrease semanticscholar.org | Significantly lower than controls at day 5 and 10 semanticscholar.org |

| 10 | Negative effect, significant decrease semanticscholar.org | Significantly lower than controls at day 5 and 10 semanticscholar.org |

While specific studies on the direct impact of myclobutanil on soil macro- and mesofauna are not detailed in the provided results, it is established that pesticides can have both direct and indirect effects on these organisms. jbino.com Soil mesofauna, such as mites and springtails, and macrofauna, including earthworms and beetles, are crucial for soil structure and humification. jbino.com The springtail Folsomia candida is a standard test species for assessing the risk of pesticides to soil meso- and macrofauna and is known to be sensitive to pesticide exposure. oup.com Although direct evidence for myclobutanil is not provided, the known toxicity of pesticides to these groups suggests a potential for impact. jbino.comoup.com

Aquatic Ecosystem Effects on Non-Target Species

Myclobutanil's presence in aquatic environments raises concerns about its effects on the organisms that inhabit these ecosystems.

Myclobutanil is classified as "moderately toxic" to both freshwater and estuarine/marine fish on an acute basis. regulations.gov For the freshwater plant Lemna minor (duckweed), myclobutanil is also considered moderately toxic, with a reported EC₅₀ value of 9.13 mg/L. nih.gov Another study found a lower EC₅₀ value of 1.89 mg/L for the same species. nih.gov In the case of the aquatic algae Scenedesmus obliquus, the 96-hour EC₅₀ values were 2.128 mg/L for (+)-myclobutanil, 3.951 mg/L for (-)-myclobutanil, and 2.760 mg/L for the racemic mixture. nih.gov For the freshwater invertebrate Daphnia magna, the 48-hour LC₅₀ values were 5.48 mg/L for the (+)-form, 10.15 mg/L for the (-)-form, and 9.24 mg/L for the racemic form, indicating that (+)-myclobutanil was more toxic. nih.gov Chronic exposure to myclobutanil in fathead minnows showed a No Observed Adverse Effect Concentration (NOAEC) of 0.98 mg a.i./L based on growth effects. regulations.govepa.gov

Table 2: Acute Toxicity of Myclobutanil to Various Freshwater Organisms

| Organism | Enantiomer/Mixture | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Lemna minor | Not specified | EC₅₀ | 9.13 | nih.gov |

| Scenedesmus obliquus | (+)-myclobutanil | 96-h EC₅₀ | 2.128 | nih.gov |

| Scenedesmus obliquus | (-)-myclobutanil | 96-h EC₅₀ | 3.951 | nih.gov |

| Scenedesmus obliquus | rac-myclobutanil | 96-h EC₅₀ | 2.760 | nih.gov |

| Daphnia magna | (+)-myclobutanil | 48-h LC₅₀ | 5.48 | nih.gov |

| Daphnia magna | (-)-myclobutanil | 48-h LC₅₀ | 10.15 | nih.gov |

| Daphnia magna | rac-myclobutanil | 48-h LC₅₀ | 9.24 | nih.gov |

| Bluegill sunfish | Not specified | 96-hour LC₅₀ | 2.4 | epa.gov |

| Rainbow trout | Not specified | 96-hour LC₅₀ | 4.2 | epa.gov |

Myclobutanil is highly soluble in water and can enter aquatic systems through spray drift, runoff, and leaching. regulations.gov It is considered stable to aqueous photolysis and hydrolysis. regulations.govepa.gov The dissipation half-life of myclobutanil in soil under non-flooded conditions ranges from approximately 15 to 69 days, indicating its potential to persist and be transported to water bodies. semanticscholar.orgdergipark.org.tr In a study of a horticultural catchment in Australia, myclobutanil was one of the most frequently detected fungicides in water and sediment samples. nih.govresearchgate.net Concentrations in water exceeded 0.2 μg/l, and in sediment, they reached up to 120 μg/kg dry weight. nih.govresearchgate.net Despite these detections, the concentrations were generally lower than reported ecotoxicological effect values, suggesting a low individual risk. nih.govresearchgate.net However, the combined effects of multiple fungicides at low levels are not well understood. nih.govresearchgate.net

Enantioselective Ecological Effects of Myclobutanil Isomers and Metabolites

Myclobutanil is a chiral compound, meaning it exists in two non-superimposable mirror-image forms called enantiomers, (R)- and (S)-myclobutanil. mdpi.com These enantiomers can have different biological activities and toxicities.

Research has shown that the (S)-myclobutanil enantiomer, which is less effective against target fungi, exhibits higher toxicity to non-target organisms. mdpi.comrepec.org In soil, both enantiomers can bind to the active sites of enzymes like dehydrogenase, phosphatase, and protease, with (S)-myclobutanil showing higher interaction energies. mdpi.comrepec.org

In aquatic organisms, the racemic mixture of myclobutanil sometimes shows greater toxicity than the individual enantiomers, suggesting a synergistic toxic effect. mdpi.com However, for the algae Scenedesmus obliquus, the (+)-enantiomer was found to be more toxic than the (-)-enantiomer. nih.gov Similarly, for Daphnia magna, (+)-myclobutanil was more toxic than its counterpart. nih.gov The degradation of myclobutanil can also be enantioselective; in the presence of S. obliquus, the (-)-enantiomer degraded faster than the (+)-enantiomer. nih.gov These findings underscore the importance of considering the enantioselective behavior of myclobutanil in ecological risk assessments. repec.orgnih.gov

Advanced Research Avenues in Myclobutanil and Its Derivatives

Computational Chemistry and Molecular Modeling for Triazole Fungicides

Computational chemistry and molecular modeling have become indispensable tools in the study of triazole fungicides like myclobutanil (B1676884) and its derivatives. These in-silico approaches provide deep insights into the molecular interactions that govern their efficacy and potential non-target effects.

Researchers employ molecular docking and molecular dynamics (MD) simulations to investigate the binding of triazole fungicides to their target enzyme, cytochrome P450 14α-demethylase (CYP51), which is crucial for sterol biosynthesis in fungi. researchgate.net These models help in understanding the structural features of the fungicides that are essential for their inhibitory activity. For instance, studies have shown that the binding of myclobutanil to human serum albumin, a major plasma protein, is primarily driven by hydrophobic and electrostatic interactions, a finding corroborated by molecular modeling predictions. acs.org

Furthermore, computational simulations are used to predict the metabolic fate of these compounds. Quantum mechanics/molecular mechanics (QM/MM) calculations can elucidate the most likely pathways of metabolism, such as hydroxylation. nih.gov For example, in the case of tebuconazole, another triazole fungicide, QM/MM calculations have identified specific carbon atoms that are most susceptible to hydroxylation. nih.gov This predictive power is invaluable for understanding how myclobutanil is transformed into metabolites like Myclobutanil hydroxide (B78521) in biological systems.

Molecular modeling also plays a crucial role in designing new, more effective, and potentially safer fungicides. researchgate.netacademiapublishing.org By understanding the structure-activity relationships, chemists can rationally design novel triazole derivatives with enhanced binding affinity for the target enzyme and reduced affinity for non-target enzymes, thereby minimizing off-target effects. researchgate.net

Table 1: Applications of Computational Chemistry in Triazole Fungicide Research

| Research Area | Computational Technique | Key Findings & Applications |

| Target Interaction | Molecular Docking, Molecular Dynamics (MD) | Elucidation of binding modes of fungicides to the target enzyme (CYP51). researchgate.net |

| Metabolism Prediction | Quantum Mechanics/Molecular Mechanics (QM/MM) | Identification of likely metabolic pathways, such as hydroxylation. nih.gov |

| Protein Binding | Molecular Modeling | Understanding interactions with non-target proteins like human serum albumin. acs.org |

| Novel Fungicide Design | Structure-Activity Relationship (SAR) Studies | Rational design of new triazole derivatives with improved efficacy and safety. researchgate.netacademiapublishing.org |

Strategies for Sustainable Fungicide Use and Resistance Mitigation

The extensive use of myclobutanil and other triazole fungicides has raised concerns about the development of fungicide resistance in target pathogens. okstate.edunih.gov Sustainable use strategies are therefore critical to prolonging the effectiveness of these important agricultural tools.

One of the primary strategies is the implementation of fungicide resistance management programs. wineaustralia.com This involves rotating fungicides with different modes of action to reduce the selection pressure for resistance to any single chemical class. wineaustralia.com For instance, alternating myclobutanil with fungicides from different Fungicide Resistance Action Committee (FRAC) groups can help to slow the development of resistance in fungal populations.

Integrated Pest Management (IPM) is another cornerstone of sustainable fungicide use. IPM programs incorporate a variety of control tactics, including cultural practices (e.g., crop rotation, sanitation), biological control agents, and the use of resistant crop varieties, to minimize reliance on chemical fungicides. mdpi.com When fungicides are necessary, they are used in a targeted manner based on disease forecasting and monitoring, rather than on a fixed schedule.

Research is also focused on understanding the mechanisms of fungicide resistance at the molecular level. nih.gov For myclobutanil, resistance is often associated with mutations in the CYP51 gene, which can alter the target enzyme and reduce the binding affinity of the fungicide. wineaustralia.com By identifying these mutations, researchers can develop molecular diagnostic tools to rapidly detect resistant strains in the field, allowing for more informed and timely management decisions.

Furthermore, studies are exploring the potential of using adjuvants or synergists to enhance the efficacy of myclobutanil and overcome resistance. For example, some research has investigated the use of cyclodextrins to interact with triazole fungicides, which could potentially influence their activity. fortunejournals.com

Table 2: Strategies for Sustainable Myclobutanil Use

| Strategy | Description |

| Fungicide Rotation | Alternating myclobutanil with fungicides from different FRAC groups to reduce selection pressure. wineaustralia.com |

| Integrated Pest Management (IPM) | Utilizing a combination of control methods to minimize chemical reliance. mdpi.com |

| Resistance Monitoring | Using molecular diagnostics to detect resistance-conferring mutations in fungal populations. wineaustralia.com |

| Adjuvant Research | Investigating compounds that can enhance the efficacy of myclobutanil. fortunejournals.com |

Development of Advanced Environmental Monitoring Technologies for Myclobutanil and Metabolites

Accurate and sensitive monitoring of myclobutanil and its metabolites, including Myclobutanil hydroxide, in the environment is crucial for assessing their persistence, transport, and potential impact on non-target organisms. ontosight.aimdpi.com Advanced analytical technologies are continuously being developed to meet this need.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), are the workhorses for pesticide residue analysis. researchgate.net The use of high-resolution mass spectrometry (HRMS) has significantly improved the ability to identify and quantify not only the parent compound but also its various metabolites in complex environmental matrices such as soil, water, and agricultural products. acs.org For example, a recent study utilized ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-Q-Orbitrap-HRMS) to identify six myclobutanil metabolites in tomatoes and grapes, four of which had not been previously described. acs.org

In addition to laboratory-based methods, there is a growing interest in the development of rapid, portable, and cost-effective sensors for on-site environmental monitoring. Biosensors, which utilize biological recognition elements such as enzymes or antibodies, offer high specificity and sensitivity for detecting pesticides. While specific sensors for Myclobutanil hydroxide are still in the research and development phase, the principles have been successfully applied to other pesticides.

Chiral analysis techniques are also becoming increasingly important, as the enantiomers of chiral pesticides like myclobutanil can exhibit different biological activities and degradation rates in the environment. researchgate.netacs.org Chiral liquid chromatography is used to separate and quantify the individual enantiomers of myclobutanil and its metabolites, providing a more accurate assessment of their environmental behavior and potential risks. researchgate.net Research has shown that the enantiomers of myclobutanil can degrade at different rates in soil and plants. researchgate.net

Table 3: Advanced Monitoring Technologies for Myclobutanil and its Metabolites

| Technology | Application | Key Advantages |

| LC-HRMS/GC-HRMS | Identification and quantification of myclobutanil and its metabolites in various matrices. acs.org | High sensitivity, specificity, and ability to identify unknown metabolites. |

| Biosensors | Potential for rapid, on-site detection of pesticide residues. | Portability, cost-effectiveness, and high specificity. |

| Chiral Chromatography | Separation and quantification of individual enantiomers of myclobutanil and its metabolites. researchgate.net | Provides a more accurate assessment of environmental fate and toxicity. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Myclobutanil hydroxide residues in environmental samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for residue analysis. Calibration with certified reference standards (e.g., "Myclobutanil Hydroxide Standard for Pesticide Residue Analysis") ensures accuracy. Validate methods using parameters like limit of detection (LOD), recovery rates, and matrix effects. Include cross-reactivity tests to avoid false positives in complex matrices .

Q. How should researchers safely handle and store Myclobutanil hydroxide in laboratory settings?

- Methodological Answer: Avoid inhalation of dust or vapors and use personal protective equipment (PPE) such as gloves and lab coats. Store in tightly sealed containers away from ignition sources. Refer to OSHA-compliant safety data sheets (SDS) for specific storage temperatures and incompatibility warnings (e.g., static discharge risks). Document handling protocols in alignment with Section 7 and 8 of SDS guidelines .

Q. What are the primary environmental fate parameters to assess when studying Myclobutanil hydroxide?

- Methodological Answer: Focus on hydrolysis rates, photodegradation in aqueous systems, and soil adsorption coefficients (Koc). Use controlled laboratory experiments to measure half-lives under varying pH and UV conditions. Compare results with field data (e.g., strawberry crop studies) to account for real-world variables like microbial activity .

Advanced Research Questions

Q. How can experimental designs address contradictory data on Myclobutanil hydroxide’s degradation pathways in aerobic vs. anaerobic soils?

- Methodological Answer: Conduct parallel microcosm studies under controlled oxygen levels, using isotopically labeled Myclobutanil to track metabolite formation. Employ statistical tools (e.g., ANOVA with post-hoc tests) to identify significant differences in degradation rates. Replicate conditions from prior studies to isolate variables like organic matter content or microbial communities .

Q. What strategies resolve discrepancies between laboratory and field efficacy studies of Myclobutanil hydroxide against fungal pathogens?

- Methodological Answer: Design semi-field trials (e.g., greenhouse experiments) to bridge lab-field gaps. Monitor environmental factors (temperature, humidity) and pathogen load dynamically. Use meta-analysis to synthesize existing data, identifying biases such as over-optimistic lab conditions or unaccounted field variables like rainfastness .

Q. How can researchers optimize sample preparation for Myclobutanil hydroxide in complex biological matrices?

- Methodological Answer: Implement QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with modifications for specific matrices (e.g., plant tissues, soil). Validate cleanup steps using dispersive solid-phase extraction (d-SPE) to reduce co-extractives. Compare recovery rates across spiked samples and adjust solvent ratios to minimize matrix interference .

Q. What computational approaches predict the ecotoxicological effects of Myclobutanil hydroxide metabolites?

- Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to assess metabolite toxicity. Cross-validate predictions with in vitro assays (e.g., Daphnia magna immobilization tests). Incorporate molecular docking simulations to identify potential enzyme targets in non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.